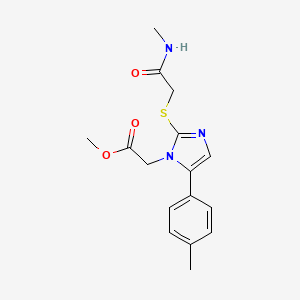

methyl 2-(2-((2-(methylamino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

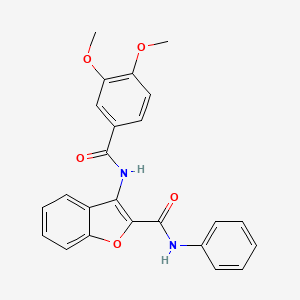

Vue d'ensemble

Description

The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is the rest of the molecule . The tolyl group in your compound is a p-tolyl group, which means the methyl group is at the opposite end of the ring from where it attaches to the rest of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on the groups present in it. For example, tolyl groups are considered nonpolar and hydrophobic .Applications De Recherche Scientifique

Methylglyoxal and Related Compounds

Methylglyoxal (MG) is a highly reactive compound formed in organisms and is a key player in the modification of proteins, leading to advanced glycation end-products. These modifications are associated with diabetes complications and neurodegenerative diseases. MG is also present in foods and can accumulate in the body due to fasting, metabolic disorders, or intake over time, potentially causing degenerative changes or exhibiting anticancer activity. Its detection and quantification in biological samples are crucial for understanding its roles and effects (Nemet, Varga-Defterdarović, & Turk, 2006).

Imidazole Derivatives

Imidazole derivatives, including those with substituted acetate groups, are synthesized for various applications. These compounds can be transformed through reactions with primary amines to form acetamides, showcasing their versatility in chemical synthesis and potential applications in scientific research (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

N-Heterocyclic Carbene Catalysts

N-Heterocyclic carbenes (NHC) are utilized as catalysts in transesterification/acylation reactions, demonstrating the importance of imidazole-based compounds in facilitating efficient chemical transformations. These catalysts enable the acylation of alcohols with esters, showcasing their potential in synthetic organic chemistry and industrial applications (Grasa, Kissling, & Nolan, 2002).

Antihypertensive and Antiprotozoal Agents

Some derivatives of thiazoles and imidazoles have been evaluated for their antihypertensive α-blocking activity, demonstrating the potential of these compounds in medical research for developing new therapeutic agents. These studies highlight the chemical versatility and biological relevance of imidazole derivatives in designing drugs with specific pharmacological activities (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Corrosion Inhibition

Imidazoline and its derivatives have been explored for their roles in inhibiting corrosion in metals, indicating the practical applications of these compounds in industrial settings. This research underscores the importance of understanding the electrochemical behaviors of imidazoline compounds for their potential use as corrosion inhibitors, contributing to the maintenance and longevity of metal structures (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Propriétés

IUPAC Name |

methyl 2-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-11-4-6-12(7-5-11)13-8-18-16(23-10-14(20)17-2)19(13)9-15(21)22-3/h4-8H,9-10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQXCMCDPDVIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-((2-(methylamino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2739824.png)

![N-(5-fluoro-2-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2739832.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2739833.png)

![(3-Amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2739834.png)

![N-(4-methylbenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2739835.png)